(6R)-(+)-Goniothalamin; (R)-(+)-Goniothalamin; (R)-Goniothalamin
Description
(6R)-(+)-Goniothalamin, (R)-(+)-Goniothalamin, and (R)-Goniothalamin are stereoisomeric forms of a styryl lactone natural product isolated from plants of the genus Goniothalamus. These compounds share a core α,β-unsaturated δ-lactone structure (Figure 1) and exhibit significant bioactivity, particularly as antiproliferative agents in cancer cells. The nomenclature variations reflect differences in stereochemical descriptors:
- (6R)-(+)-Goniothalamin specifies the absolute configuration at the 6th carbon of the lactone ring .
- (R)-(+)-Goniothalamin and (R)-Goniothalamin are shorthand terms for the same compound, where the R-configuration refers to the stereochemistry at the same critical chiral center .
These compounds induce apoptosis via mechanisms such as redox imbalance, NF-κB inhibition, and cell cycle arrest. For example, (R)-Goniothalamin demonstrated IC₅₀ values of 6.4 μM in renal 786-0 cancer cells, while its enantiomer (S)-Goniothalamin showed 1,600-fold greater potency (IC₅₀ = 4.0 nM) in the same cell line .
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethenyl)-2,3-dihydropyran-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGHFVLWYYVMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
(6R)-(+)-Goniothalamin
The synthesis of (6R)-(+)-Goniothalamin often involves asymmetric reactions to achieve the desired stereochemistry. One approach utilizes the Sharpless kinetic resolution of racemic secondary 2-furylmethanol, providing a facile route to this compound. Another method involves the Lemieux-Johnson oxidative cleavage, starting from benzyl alcohol, which leads to the formation of key intermediates necessary for the synthesis of (6R)-(+)-Goniothalamin .
(R)-(+)-Goniothalamin
For (R)-(+)-Goniothalamin , the synthesis can be achieved through asymmetric acetate aldol reactions or by employing sulfoxide-modified Julia olefination. These methods allow for the construction of the dihydropyranone core with the correct stereochemistry.
(R)-Goniothalamin
The synthesis of (R)-Goniothalamin typically involves catalytic asymmetric allylation followed by ring-closing metathesis (RCM) reactions. Starting materials such as alpha-benzyloxyacetaldehyde or trans-cinnamaldehyde are commonly used. The RCM step is crucial for forming the lactone ring and can be optimized using different ruthenium catalysts like the Grubbs second-generation catalyst.
Integrated Batch and Continuous Flow Processes
Recent advancements in the synthesis of goniothalamin include the development of integrated batch and continuous flow processes. These methods enhance productivity and efficiency by telescoping reactions and optimizing conditions for each step.
Grignard Addition and Acylation : A continuous flow process is used for the Grignard addition to trans-cinnamaldehyde, followed by acylation with acryloyl chloride, yielding a racemic goniothalamin precursor.
Asymmetric Allylation : An asymmetric Brown allylation protocol under continuous flow conditions provides a goniothalamin intermediate with high yield and enantiomeric excess.
Ring-Closing Metathesis (RCM) : The final RCM step is often performed in batch mode using the Grubbs second-generation catalyst to achieve high selectivity and yield.
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Ring-Closing Metathesis (RCM) in Continuous Flow
Recent advances utilize Grubbs catalysts for RCM in flow chemistry:
Conditions for ester 16 cyclization :
| Catalyst | Yield (%) | Selectivity (Goniothalamin:Dimer) |
|---|---|---|
| Grubbs I | 19 | 1:4.2 |
| Grubbs II | 94 | 9:1 |
| Hoveyda-Grubbs II | 63 | 3:1 |
Productivity reaches 7 g·h⁻¹ in telescoped Grignard/RCM processes .
Epoxidation
m-CPBA oxidation produces two diastereomers:
Acidic Hydrolysis
First-order kinetics in HCl (0.1–0.8 M) with:
Degradation products :
Comparative Synthetic Routes
Structural Characterization Data
| Analytical Method | Key Features |
|---|---|
| ¹H NMR (400 MHz) | δ 2.45 (m, 5-H), 3.25 (dd, J=5.8/1.8 Hz, 7-H) |
| IR | ν 1745 cm⁻¹ (α,β-unsaturated lactone) |
| MS (EI) | m/z 216 (M⁺), 200, 154, 131 |
This comprehensive analysis demonstrates that (R)-(+)-goniothalamin's chemical reactivity centers on its α,β-unsaturated lactone system, enabling both biological activity and synthetic versatility. Continuous flow methods represent significant advancements in scalable production, while kinetic studies provide insights into its stability under acidic conditions .
Scientific Research Applications
Goniothalamin (GTN), a styryl-lactone compound isolated from Goniothalamus species, has demonstrated significant cytotoxicity and antitumor properties against various human tumor cell lines . Research indicates that GTN induces apoptosis and autophagy in cancer cells, enhancing the effectiveness of certain cancer therapies .
Scientific Research Applications
Antitumor Properties and Apoptosis Induction
Goniothalamin has shown potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines . Studies have demonstrated that GTN increases the levels of cleaved-caspase-7 and -9, as well as cleaved PARP, while decreasing Bcl-2 expression and increasing the Bax/Bcl-2 ratio . These changes are indicative of mitochondrial transmembrane dysfunction, which leads to apoptosis .
- Mechanism of Action: GTN induces apoptosis through MAPK signaling associated with autophagy in SK-BR-3 cells . It upregulates phosphorylated JNK1/2 and p38 while downregulating phosphorylated ERK1/2 and Akt .
- Cell Cycle Effects: Treatment with goniothalamin increases the sub-G1 population in treated cells, indicating cell death .
Enhancement of TRAIL-Induced Apoptosis
Goniothalamin can enhance TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis in TRAIL-refractory colorectal cancer cells . This enhancement occurs through the upregulation of death receptor 5 (DR5) and downregulation of cellular FLICE-inhibitory protein (cFLIP) .
- DR5 Upregulation and cFLIP Downregulation: GTN upregulates DR5 and CHOP protein while downregulating cFLIP and Mcl1 protein in a dose-dependent manner . This leads to increased DR5 expression on the cell surface, contributing to enhanced TRAIL sensitization .
Autophagy Induction
Goniothalamin induces autophagy through the upregulation of Atg7, Atg12-5 conjugation, and LC3II . This indicates autophagic cell death associated with the elevation of autophagosome formation .
- Key Proteins in Autophagy: The Atg family and LC3 are key proteins involved in the autophagy signaling pathway. The conversion of LC3I to LC3II is a common indicator of autophagy detection .
Oxidative Stress and DNA Damage
Goniothalamin induces oxidative stress and DNA damage in cancer cells . This contributes to its cytotoxic effects .
Data Tables
Effects of Goniothalamin on Apoptotic Protein Expression
Effect of Goniothalamin on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Effect |
|---|---|
| Goniothalamin (3, 6, 9 h) | Increased green/red ratio, indicating loss of membrane potential |
| Control Cells (0.02% DMSO) | Red fluorescence, indicating high membrane potential |
Case Studies
Goniothalamin in SK-BR-3 Breast Cancer Cells
In SK-BR-3 cells, goniothalamin induces apoptosis through MAPK signaling associated with autophagy . The treatment leads to increased levels of cleaved caspases and PARP, decreased Bcl-2 expression, and increased Bax/Bcl-2 ratio . The cells also showed an increased green/red ratio, indicating loss of mitochondrial membrane potential .
Mechanism of Action
The mechanism of action of (6R)-(+)-Goniothalamin involves its interaction with cellular proteins and enzymes, leading to the modulation of various signaling pathways. It has been shown to induce apoptosis through the activation of caspases and the mitochondrial pathway. Additionally, it can inhibit the NF-κB pathway, reducing inflammation and promoting cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Forms: (R)- vs. (S)-Goniothalamin
The stereochemistry of goniothalamin profoundly impacts its bioactivity:
The (S) -enantiomer’s enhanced activity is attributed to optimized interactions with hydrophobic domains in cancer cell biomolecules .
Structural Analogs
2.2.1. Argentilactone
- Argentilactone, another α,β-unsaturated δ-lactone, shares a similar mechanism of redox imbalance but lacks the aromatic styryl group.
- Synthesized via photoredox iodolactonization, (R)-Argentilactone showed moderate cytotoxicity compared to (R)-Goniothalamin , highlighting the importance of the styryl moiety for potency .
2.2.2. Nitrogen-Containing Derivatives
- Nitrogenated analogs (e.g., compounds 13c and 13e ) exhibit IC₅₀ values in the low micromolar range (1–5 μM) with high selectivity for MCF-7, Caco-2, and PC3 cancer lines .
- These derivatives retain the lactone core but replace the styryl group with pyridine or triazole moieties, enhancing solubility and target engagement .
2.2.3. (Z)-Goniothalamin
- The (Z) -isomer of goniothalamin demonstrated superior cytotoxicity (IC₅₀ = 12 μM in Jurkat leukemia cells) compared to the (E) -isomer, emphasizing the role of double-bond geometry in bioactivity .
Substituent Effects
- Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) on the aromatic ring reduce potency compared to unmodified (S)-Goniothalamin .
- Lactone ring size: Five-membered lactones (e.g., pyranones) are less active than six-membered δ-lactones, indicating optimal ring strain for target binding .
Formulation Strategies
- pH-sensitive nanoparticles (Ac-Dex) enhanced (R)-Goniothalamin’s selectivity and potency by 2-fold in breast cancer models, reducing off-target toxicity .
Key Research Findings
Mechanistic Insights
- (R)-Goniothalamin induces apoptosis in bladder cancer cells (RT4 line) with IC₅₀ = 31–38 μM (72-hour treatment), demonstrating time- and concentration-dependent effects .
- (S)-Goniothalamin inhibits SARS-CoV-2 viral entry by targeting spike protein-host ACE2 interactions, a unique application among styryl lactones .
Biological Activity
Goniothalamin, also known as (6R)-(+)-Goniothalamin, (R)-(+)-Goniothalamin, or (R)-Goniothalamin, is a naturally occurring styryl-lactone compound derived from various species of the genus Goniothalamus. This compound has garnered significant attention in the scientific community due to its diverse biological activities, particularly its anticancer properties. This article reviews the biological activity of goniothalamin, focusing on its mechanisms of action, cytotoxicity against cancer cells, and potential therapeutic applications.
Induction of Apoptosis
Goniothalamin has been shown to induce apoptosis in various cancer cell lines. The underlying mechanisms involve:
- DNA Damage : Studies indicate that goniothalamin induces DNA damage in cancer cells, leading to cell death via apoptosis. This was demonstrated in human non-small cell lung cancer (NCI-H460) where exposure to goniothalamin resulted in significant cytotoxicity and DNA damage .
- Caspase Activation : Goniothalamin activates caspases, which are crucial for the execution of apoptosis. For example, treatment of HepG2 liver cancer cells with goniothalamin led to increased activity of executioner caspases (caspase-3/7/9), while showing less impact on normal liver cells .
- Bcl-2 Downregulation : It has been reported that goniothalamin downregulates Bcl-2, an anti-apoptotic protein, thereby promoting apoptotic pathways in renal cancer cells .
Antiproliferative Properties
Goniothalamin exhibits selective cytotoxicity against a variety of tumor cell lines while sparing normal cells. Notable findings include:
- Cancer Cell Lines : Goniothalamin has demonstrated cytotoxic effects on several cancer types including breast carcinoma, hepatocellular carcinoma, and leukemia cell lines .
- Cell Cycle Arrest : Research indicates that goniothalamin can induce cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects .
Other Biological Activities
In addition to its anticancer properties, goniothalamin possesses several other biological activities:
- Anti-inflammatory Effects : Goniothalamin has shown potential in reducing inflammation, which may complement its anticancer effects by targeting inflammatory pathways associated with tumor progression .
- Antiviral Activity : Preliminary studies suggest that derivatives of goniothalamin may exhibit antiviral properties against SARS-CoV-2 through molecular docking studies .
Table 1: Summary of Biological Activities of Goniothalamin
Notable Research Findings
- Cytotoxicity in Hepatocellular Carcinoma : A study demonstrated that goniothalamin induced apoptosis in HepG2 cells through caspase activation and DNA fragmentation without significant toxicity to normal liver cells .
- Mechanism Elucidation : Research indicated that goniothalamin's ability to induce oxidative stress and subsequent apoptosis occurs through pathways independent of Bcl-2 and caspase-2 .
- Antitumor Efficacy : In vivo studies have shown that goniothalamin exhibits antitumor efficacy with minimal side effects when administered at therapeutic doses in animal models .
Q & A
Q. How to validate (R)-(+)-goniothalamin’s in vivo efficacy while minimizing ethical concerns?
- Methodological Answer :
- 3R Principle : Follow Replacement (use zebrafish models for preliminary screening), Reduction (power analysis for minimum sample size), and Refinement (non-invasive imaging).
- Biomarker-Driven Design : Monitor circulating tumor DNA (ctDNA) to reduce sacrifice intervals.
- Ethical Frameworks : Align with ARRIVE 2.0 guidelines for transparent reporting and humane endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
